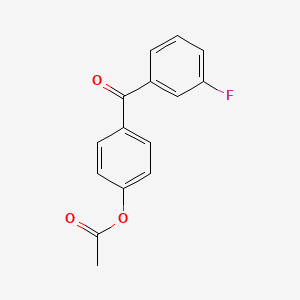

4-Acetoxy-3'-fluorobenzophenone

Description

Contextual Significance within Substituted Benzophenone (B1666685) Chemistry

The benzophenone scaffold is a foundational structure in medicinal and materials chemistry. rsc.orgconsensus.app These diaryl ketones are prevalent in nature and serve as versatile building blocks for synthetic compounds with a wide array of biological activities. rsc.orgnih.gov Research has demonstrated that substituted benzophenones exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgrsc.org The specific biological and chemical effects of a benzophenone derivative are largely determined by the nature and position of the substituents on its two phenyl rings. nih.gov

Beyond medicine, benzophenones are crucial in industrial applications. They are widely used as photoinitiators in UV-curing processes for inks and coatings, as fragrance enhancers in perfumes, and as UV blockers in plastics and cosmetics to prevent degradation. rsc.orgnih.gov The versatility of the benzophenone core allows for fine-tuning of its properties through the addition of various functional groups, making it a subject of continuous research and development. chemicalbook.comgoogle.com

Overview of Research Trajectories for Fluorinated and Acetoxylated Benzophenone Derivatives

The specific combination of fluorine and acetoxy substituents on a benzophenone skeleton points toward distinct and significant areas of chemical inquiry.

Fluorinated Benzophenone Derivatives:

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance pharmacological properties. ilo.orggmpplastic.com Fluorination can improve metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins. gmpplastic.comnih.gov Consequently, approximately 20% of all pharmaceuticals are fluorinated compounds. nih.gov

In the context of benzophenones, fluorination has been explored for various therapeutic applications. For example, fluorinated benzophenone derivatives have been investigated as potential agents for treating Alzheimer's disease. nih.gov The strategic placement of fluorine atoms can significantly alter the electronic properties of the molecule, which can be leveraged to design compounds with specific activities, such as enzyme inhibition or anti-inflammatory effects. nih.govnih.gov The synthesis of fluorinated lupeol (B1675499) derivatives, for instance, highlights the use of fluorinated building blocks in creating novel bioactive compounds. mdpi.com

Acetoxylated Benzophenone Derivatives:

The acetoxy group (–OCOCH3) is a common functional group in organic synthesis and medicinal chemistry. wikipedia.orgdbpedia.orgen-academic.comwikiwand.comwikidata.org It is frequently used as a protecting group for a hydroxyl (–OH) functionality during a multi-step synthesis. wikipedia.orgwikiwand.com This protection strategy prevents the hydroxyl group from undergoing unwanted reactions while other parts of the molecule are being modified. The acetoxy group can typically be removed under mild acidic or basic conditions to regenerate the alcohol. wikipedia.org

Furthermore, the conversion of a hydroxyl group to an acetoxy group can modify the physicochemical properties of a molecule. This can influence its solubility, which in turn can affect its formulation and delivery as a potential therapeutic agent. While specific research on acetoxylated benzophenones is not as widespread as for other derivatives, the principles of using the acetoxy group as a prodrug moiety or for synthetic protection are broadly applicable. For instance, the reaction of benzophenones with sodium acetate (B1210297) and acetic anhydride (B1165640) is a known synthetic route. nih.gov

Properties

IUPAC Name |

[4-(3-fluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQMSAYPGURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641693 | |

| Record name | 4-(3-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-42-0 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetoxy 3 Fluorobenzophenone and Analogous Structures

Precursor Functionalization Strategies

The creation of 4-acetoxy-3'-fluorobenzophenone is a multi-step process that begins with the synthesis of a suitably functionalized benzophenone (B1666685). This foundational structure is then modified to introduce the final acetoxy group. The following sections detail the key methodologies for assembling the fluorinated benzophenone framework and the subsequent installation of the acetoxy moiety.

Synthesis of Fluorinated Benzophenone Scaffolds

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a primary method for producing fluorinated benzophenones. doubtnut.com This reaction typically involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com For the synthesis of a 3'-fluorobenzophenone scaffold, this can be achieved by reacting a suitable aromatic substrate with a 3-fluorobenzoyl derivative.

A common approach is the acylation of an electron-rich aromatic compound, like anisole (B1667542), with 3-fluorobenzoyl chloride. nih.govvedantu.com The reaction, catalyzed by a Lewis acid, introduces the 3-fluorobenzoyl group onto the anisole ring. The methoxy (B1213986) group of anisole directs the acylation primarily to the para position due to steric hindrance at the ortho positions, leading to the formation of 4-methoxy-3'-fluorobenzophenone. This intermediate can then be demethylated to yield 4-hydroxy-3'-fluorobenzophenone, the direct precursor for the final acetylation step. The viability of the Friedel-Crafts acylation is dependent on the stability of the acyl chloride reagent. google.com

The required 3-fluorobenzoyl chloride is typically synthesized from 3-fluorobenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The presence of a fluorine atom can enhance the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles.

Alternatively, benzene (B151609) can be acylated with 3-fluorobenzoyl chloride to directly produce 3-fluorobenzophenone. However, this reaction may be less regioselective than when using an activated benzene derivative like anisole. Solvent-free Friedel-Crafts acylation of fluorobenzene (B45895) with benzoyl chloride has also been investigated using catalysts like trifluoromethanesulfonic acid (TfOH) and rare earth triflates, which can offer high selectivity and yield. sioc-journal.cn

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference(s) |

| Anisole | 3-Fluorobenzoyl chloride | AlCl₃ | 4-Methoxy-3'-fluorobenzophenone | nih.govvedantu.com |

| Benzene | 3-Fluorobenzoyl chloride | AlCl₃ | 3-Fluorobenzophenone | doubtnut.com |

| Fluorobenzene | Benzoyl chloride | TfOH/Re(OTf)₃ | 4-Fluorobenzophenone | sioc-journal.cn |

Nucleophilic aromatic substitution (SNAr) presents a powerful alternative for constructing fluorinated benzophenones, particularly for highly fluorinated systems. acs.org This methodology is especially useful when direct fluorination or Friedel-Crafts reactions are not feasible or lead to undesired isomers. The SNAr reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group, typically a halide.

In the context of fluorinated benzophenone synthesis, a highly fluorinated benzene derivative can serve as the electrophilic partner. For instance, a polyfluorinated benzophenone could undergo sequential SNAr reactions. nih.govnih.gov The fluorine atoms on the aromatic ring activate it for nucleophilic attack, and their substitution can be controlled to some extent by the reaction conditions and the nature of the nucleophile. nih.gov This strategy allows for the iterative introduction of various substituents, providing access to a diverse range of asymmetrically substituted fluorinated benzophenones. nih.gov

For example, bis(2,4,5-trifluorophenyl)methanone can be synthesized and then subjected to selective SNAr reactions. nih.govnih.gov A nucleophile can preferentially displace the fluorine at the 4-position, which is the most activated position. Subsequent reactions can then target the remaining fluorine atoms, allowing for the construction of complex fluorinated benzophenone scaffolds. This approach offers a high degree of modularity in the synthesis of these compounds. nih.gov

The synthesis of fluorinated heterocyclic compounds, such as benzofurans, has also been achieved using a tandem SNAr-cyclocondensation strategy starting from polyfluorinated benzonitriles. nih.gov This highlights the versatility of SNAr reactions in building complex molecular architectures containing fluorinated aromatic rings.

Grignard reagents are highly versatile nucleophiles in organic synthesis and provide a robust method for forming the carbon-carbon bond that constitutes the benzophenone backbone. vedantu.com This approach typically involves the reaction of an arylmagnesium halide with a benzoyl derivative or a related carbonyl compound. miracosta.edu

For the synthesis of a 3'-fluorobenzophenone scaffold, one could envision the reaction of 3-fluorophenylmagnesium bromide with a suitable benzoyl derivative. The Grignard reagent, acting as a potent nucleophile, would attack the electrophilic carbonyl carbon of the benzoyl compound to form a tetrahedral intermediate, which upon workup yields the desired benzophenone. youtube.com The preparation of the Grignard reagent itself involves the reaction of an aryl halide, such as 3-fluorobromobenzene, with magnesium metal in an anhydrous ether solvent. miracosta.edu

An alternative Grignard-based strategy involves the addition of a Grignard reagent to a benzaldehyde (B42025), followed by oxidation of the resulting secondary alcohol. For instance, benzaldehyde can be treated with 3-fluorophenylmagnesium bromide to yield (3-fluorophenyl)(phenyl)methanol. Subsequent oxidation of this alcohol, for example with chromium trioxide, would furnish 3-fluorobenzophenone. vedantu.com This two-step process offers flexibility, as a wide variety of Grignard reagents and benzaldehydes are commercially available or readily synthesized.

It is important to note that Grignard reagents are highly reactive and sensitive to moisture and protic solvents. Therefore, all reactions must be carried out under strictly anhydrous conditions. miracosta.edu

| Grignard Reagent | Electrophile | Intermediate/Product | Reference(s) |

| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol | miracosta.edulibretexts.org |

| 3-Fluorophenylmagnesium bromide | Benzaldehyde | (3-Fluorophenyl)(phenyl)methanol -> 3-Fluorobenzophenone | vedantu.com |

| Arylmagnesium halide | Carbon dioxide | Carboxylic acid (precursor to benzoyl chloride) | stackexchange.commasterorganicchemistry.com |

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, offer another avenue for the synthesis of benzophenone scaffolds. While less common than Friedel-Crafts or Grignard-based methods for simple benzophenones, certain condensation strategies can be effective, particularly for more complex or substituted systems.

One such approach involves the reaction of a benzoic acid derivative with a phenol (B47542) in the presence of a dehydrating agent or under conditions that facilitate the removal of water. For example, a fluorinated benzoic acid could be condensed with a phenol to form a benzophenone. This type of reaction is often catalyzed by strong acids and driven by the removal of water. The synthesis of phenols from benzoic acids has been demonstrated, which can be a useful transformation in a multi-step synthesis. orgsyn.orgresearchgate.netquora.com

Introduction of the Acetoxy Moiety

The final step in the synthesis of this compound is the introduction of the acetoxy group. This is typically achieved through the acetylation of the corresponding phenol, 4-hydroxy-3'-fluorobenzophenone. The acetoxy group can serve as a protective group for a hydroxyl functionality during a synthetic sequence. wikipedia.org

The most common method for this transformation is the reaction of the phenol with an acetylating agent in the presence of a base. wikipedia.org Acetic anhydride is a widely used and efficient acetylating agent for this purpose. The reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acetic acid byproduct. The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. wikipedia.org

Alternatively, acetyl chloride can be used as the acetylating agent. wikipedia.org This reagent is more reactive than acetic anhydride and the reaction is also performed in the presence of a base to neutralize the hydrochloric acid that is formed.

The choice of acetylating agent and reaction conditions depends on the specific substrate and the presence of other functional groups in the molecule. For the synthesis of this compound, the acetylation of 4-hydroxy-3'-fluorobenzophenone is a straightforward and high-yielding reaction.

Recent advancements in C-H activation have also opened up new possibilities for the direct introduction of acetoxy groups onto aromatic rings, a process known as C-H acetoxylation. rsc.org While this is a powerful tool for functionalizing unactivated C-H bonds, for the specific synthesis of this compound, the acetylation of the pre-formed 4-hydroxy-3'-fluorobenzophenone remains the most practical and direct approach.

| Acetylating Agent | Base/Catalyst | Byproduct | Reference(s) |

| Acetic anhydride | Pyridine, Triethylamine, DMAP (cat.) | Acetic acid | wikipedia.org |

| Acetyl chloride | Triethylamine, Pyridine | Hydrochloric acid | wikipedia.org |

Direct Acetylation Procedures

The introduction of an acetoxy group onto a phenolic benzophenone is commonly achieved through direct acetylation. A well-established and widely used method for this transformation is the reaction of the corresponding hydroxylated precursor, in this case, 4-hydroxy-3'-fluorobenzophenone, with an acetylating agent such as acetic anhydride. nih.gov This reaction is typically catalyzed by a base, with pyridine being a common choice. nih.govresearchgate.net

The general procedure involves dissolving the phenolic starting material in pyridine, which acts as both a solvent and a catalyst. nih.gov Acetic anhydride is then added, often at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature. nih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). nih.gov To enhance the reaction rate, a catalytic amount of 4-dimethylaminopyridine (DMAP) can also be added. nih.gov

The mechanism involves the activation of the acetylating agent by the basic catalyst. Pyridine facilitates the reaction by forming a more reactive acetylpyridinium ion intermediate. The phenoxide ion of the benzophenone, also formed in the basic medium, then acts as a nucleophile, attacking the acetylpyridinium ion to form the ester product.

Upon completion, the reaction is typically quenched, and the product is isolated through a work-up procedure that may involve extraction and washing to remove the catalyst and byproducts, followed by purification, often by silica (B1680970) gel column chromatography. nih.gov

Table 1: General Conditions for Direct Acetylation of Phenols

| Reagent/Condition | Typical Specification | Purpose |

| Starting Material | Compound with hydroxyl group(s) | Substrate for acetylation |

| Acetylating Agent | Acetic Anhydride (Ac₂O) | Source of the acetyl group |

| Catalyst/Solvent | Pyridine | Base catalyst and solvent |

| Co-catalyst (optional) | 4-Dimethylaminopyridine (DMAP) | To accelerate the reaction |

| Temperature | 0 °C to room temperature | Reaction control |

| Work-up | Aqueous wash (e.g., 1M HCl, NaHCO₃) | Removal of catalyst and byproducts |

| Purification | Silica gel column chromatography | Isolation of the pure product |

This table is a generalized representation based on common laboratory procedures for the acetylation of phenols. nih.gov

Strategic Hydroxyl Precursor Synthesis and Subsequent Acetylation

The synthesis of this compound is contingent on the availability of its precursor, 4-hydroxy-3'-fluorobenzophenone. A primary method for constructing the hydroxybenzophenone core is the Friedel-Crafts acylation. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. organic-chemistry.org For the synthesis of 4-hydroxy-3'-fluorobenzophenone, this would typically involve the reaction of phenol with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ijraset.comgoogle.com

The reaction mechanism begins with the activation of the acyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-director, leading to the substitution at the position para to the hydroxyl group, which is sterically less hindered. A subsequent work-up step liberates the final product.

In a study on the Friedel-Crafts C-acylation of 4-fluorophenol (B42351) with acetyl chloride, various parameters were optimized. rsc.org This provides insight into the synthesis of the isomeric precursor, 2-hydroxy-5-fluorobenzophenone, and the general reaction conditions applicable to fluorinated phenols.

Once the 4-hydroxy-3'-fluorobenzophenone precursor is synthesized and purified, the subsequent acetylation step, as described in section 2.1.2.1, can be carried out to yield the final product, this compound.

Catalytic and Stereoselective Synthesis

Modern synthetic strategies increasingly rely on catalytic methods to enhance efficiency, selectivity, and stereochemical control. For the synthesis and transformation of this compound and its analogs, catalytic and stereoselective approaches are highly relevant, particularly for the reduction of the ketone functionality and for the acylation step itself.

Catalytic Enantioselective Reduction of Substituted Benzophenones

The carbonyl group of benzophenones can be reduced to a secondary alcohol, a benzhydrol. In the case of unsymmetrically substituted benzophenones like this compound, this reduction creates a chiral center. The enantioselective reduction of prochiral ketones to form a specific enantiomer of the corresponding alcohol is a significant transformation in organic synthesis. A prominent method for achieving this is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgresearchgate.netnrochemistry.comwikipedia.org

The CBS reduction employs a chiral oxazaborolidine as a catalyst in conjunction with a borane (B79455) reagent (e.g., BH₃·THF). organic-chemistry.orgwikipedia.org The catalyst, which is derived from a chiral amino alcohol, coordinates with the borane to form a complex that then coordinates to the ketone. nrochemistry.comwikipedia.org This ternary complex facilitates the enantioselective transfer of a hydride from the borane to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantiomeric excess (ee). nrochemistry.com The stereochemical outcome is predictable based on the stereochemistry of the catalyst used. researchgate.net

Table 2: Key Features of Corey-Bakshi-Shibata (CBS) Reduction

| Feature | Description |

| Reaction Type | Enantioselective reduction of prochiral ketones |

| Product | Chiral secondary alcohols |

| Catalyst | Chiral oxazaborolidine (CBS catalyst) |

| Reductant | Borane reagents (e.g., BH₃·THF, BH₃·SMe₂) |

| Key Advantage | High enantioselectivity (often >95% ee) and predictable stereochemistry |

| Conditions | Typically requires anhydrous conditions |

This table summarizes the general characteristics of the CBS reduction. organic-chemistry.orgnrochemistry.comwikipedia.org

Use of Metal Triflate Catalysts in Acylation Reactions

Metal triflates, particularly those of scandium (Sc(OTf)₃) and other lanthanides (e.g., Yb(OTf)₃), have emerged as highly effective and recyclable Lewis acid catalysts for various organic transformations, including acylation reactions. organic-chemistry.orgnih.govacs.org These catalysts are noted for their strong Lewis acidity and their compatibility with water and protic solvents, making them attractive from a green chemistry perspective. organic-chemistry.org

In the context of synthesizing this compound, a metal triflate catalyst could be employed in the acetylation of the 4-hydroxy-3'-fluorobenzophenone precursor. Scandium triflate has been shown to be an extremely active catalyst for the acylation of alcohols, including sterically hindered ones, with acid anhydrides. nih.govacs.org The reaction proceeds efficiently under mild conditions. For example, Sc(OTf)₃ can catalyze the direct acetylation of alcohols with acetic acid, offering an atom-economical alternative to the use of acetic anhydride. organic-chemistry.org

The proposed mechanism involves the coordination of the metal triflate to the carbonyl oxygen of the acetylating agent, thereby activating it for nucleophilic attack by the hydroxyl group of the substrate. The high catalytic activity and the ability to be recovered and reused make metal triflates a powerful tool in modern organic synthesis. organic-chemistry.org

Furthermore, scandium triflate has also been utilized in Friedel-Crafts alkylation and other reactions involving phenols, demonstrating its versatility in activating substrates for electrophilic aromatic substitution. bridgewater.eduacs.org

Table 3: Examples of Metal Triflate-Catalyzed Acylations of Alcohols

| Alcohol Substrate | Catalyst | Acylating Agent | Conditions | Yield |

| Primary Alcohols | Sc(OTf)₃ | Acetic Acid | Room Temp, 24h | Quantitative |

| Secondary Alcohols | Sc(OTf)₃ / Yb(OTf)₃ | Acetic Acid | Elevated Temp | Good |

| Adamantan-1-ol (Tertiary) | Sc(OTf)₃ | Acetic Acid | Reflux | Good |

This table presents representative data for the acetylation of various alcohols using scandium(III) and lanthanide(III) triflate catalysts, based on a study by Barrett and Braddock. organic-chemistry.org

Reaction Condition Optimization and Control

The success of a synthetic procedure often hinges on the careful control and optimization of reaction conditions. For the synthesis of this compound and its precursors, factors such as the choice of solvent and the reaction temperature play a critical role in determining the yield and selectivity of the desired product.

Influence of Solvent Systems and Temperature on Yield and Selectivity

In Friedel-Crafts acylation, the solvent can significantly influence the outcome of the reaction. researchgate.net The choice of solvent can affect the solubility of the reactants and the catalyst complex, as well as the stability of the intermediates. For instance, in the acylation of some aromatic compounds, polar solvents can lead to different isomer distributions compared to non-polar solvents. This is sometimes attributed to the solubility of the intermediate product-catalyst complex, which can influence whether the reaction is under kinetic or thermodynamic control.

Temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts and decomposition of the starting materials or products. ijraset.com For the Friedel-Crafts acylation of phenol with p-chlorobenzoyl chloride, a study showed that maintaining the reaction temperature within a specific range was crucial for achieving a good yield of the desired 4-chloro-4'-hydroxybenzophenone. ijraset.com Similarly, in the synthesis of other benzophenone derivatives, controlling the temperature is essential to minimize the formation of tarry matter and improve the yield.

The optimization of these conditions is often empirical and requires systematic investigation for each specific reaction. A recent study on the Friedel-Crafts C-acylation of para-fluorophenol utilized a response surface methodology (RSM) to optimize parameters including catalyst loading, reaction time, and catalyst composition, highlighting the importance of a systematic approach to maximize product yield. rsc.org

Table 4: General Influence of Reaction Conditions on Friedel-Crafts Acylation

| Condition | General Effect on Yield and Selectivity |

| Solvent Polarity | Can alter the regioselectivity (isomer distribution) by affecting the stability and solubility of intermediates. |

| Temperature | Higher temperatures increase reaction rates but can also lead to increased byproduct formation and lower selectivity. Optimal temperature is a trade-off between rate and selectivity. |

| Catalyst Amount | Stoichiometric amounts of Lewis acid are often required. The optimal amount needs to be determined to ensure complete reaction without promoting side reactions. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to product degradation or isomerization. |

This table summarizes the general trends observed in the optimization of Friedel-Crafts acylation reactions.

Role of Catalysts and Additives in Enhancing Reaction Efficiency

The construction of the benzophenone core typically involves a Friedel-Crafts acylation reaction. The efficiency of this and other synthetic steps can be significantly improved by the careful selection of catalysts and additives. These agents can increase reaction rates, improve yields, and enable reactions to proceed under milder conditions.

Catalysts in Friedel-Crafts acylations are generally Lewis acids, which activate the acylating agent, making it more electrophilic. The choice of catalyst can have a profound impact on the reaction's outcome. While traditional catalysts like aluminum chloride (AlCl₃) are effective, research has focused on developing more efficient, reusable, and environmentally benign alternatives. For instance, metal halides such as gallium chloride, ferric chloride (FeCl₃), and antimony pentachloride (SbCl₅) have been shown to be more effective catalysts than aluminum chloride for the benzoylation of aromatic compounds. researchgate.net In some cases, high temperatures combined with moderately active catalysts like FeCl₃ or zinc chloride (ZnCl₂) can provide acceptable yields, even for deactivated aromatic substrates. researchgate.net

Recent advancements have introduced heterogeneous catalysts, such as activated hematite (B75146) (α-Fe₂O₃), which offer significant advantages. epa.gov Activated hematite, prepared by sonication and heating, can catalyze the Friedel-Crafts acylation of various benzene derivatives with a low catalyst loading of just 5.0 mol%. epa.gov A key benefit of this catalyst is its reusability; it can be recovered by simple washing and reused multiple times, which is a significant improvement over traditional homogeneous catalysts. epa.gov

Additives also play a crucial role. In some systems, the addition of a co-catalyst or promoter can dramatically enhance efficiency. For example, lithium perchlorate (B79767) (LiClO₄) in conjunction with acyl anhydrides can serve as a powerful acylating system for activated benzenes under solvent-free conditions. researchgate.net The use of ionic liquids as a reaction medium represents another strategy to boost catalytic activity and reduce the formation of by-products in Friedel-Crafts reactions. capes.gov.br

| Catalyst / Additive System | Reaction Type | Key Findings & Enhancements | Reference(s) |

| Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂) | Friedel-Crafts Acylation | Effective with high temperatures for acylating deactivated aromatics. | researchgate.net |

| Antimony Pentachloride (SbCl₅), Gallium Chloride (GaCl₂) | Friedel-Crafts Benzoylation | Exhibit significantly faster reaction rates compared to Aluminum Chloride (AlCl₃). | researchgate.net |

| Activated Hematite (α-Fe₂O₃) | Friedel-Crafts Acylation | A reusable, heterogeneous catalyst that is effective at low loading (5.0 mol%) and can be recycled. | epa.gov |

| Lithium Perchlorate (LiClO₄) / Acyl Anhydrides | Friedel-Crafts Acylation | Acts as a powerful acylating reagent system for activated benzenes, often under solventless conditions. | researchgate.net |

| Metal Triflates in Ionic Liquids | Friedel-Crafts Alkenylation | The ionic liquid medium significantly enhances catalytic activity and reduces by-product formation. | capes.gov.br |

Reaction Mechanisms and Reactivity Profiles of 4 Acetoxy 3 Fluorobenzophenone Derivatives

Electronic and Steric Effects of Substituents

The electronic landscape of 4-acetoxy-3'-fluorobenzophenone is a complex interplay of inductive and resonance effects from both the fluorine and acetoxy substituents. These effects modulate the electron density across the entire molecule, influencing the reactivity of the carbonyl group and both aromatic rings.

The presence of a fluorine atom on one of the phenyl rings significantly alters the electronic properties of the benzophenone (B1666685) core. nih.gov Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (σI = 0.51). nih.gov In the 3'-(meta) position relative to the carbonyl group, this inductive effect is paramount, as resonance effects are minimal at the meta position. This strong electron withdrawal pulls electron density from the aromatic ring and, by extension, from the carbonyl carbon. nih.govresearchgate.net This increase in the partial positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to attack by nucleophiles.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -F | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating, ortho/para-directing |

| -Cl | Electron-Withdrawing | Weakly Electron-Donating | Deactivating, ortho/para-directing |

| -Br | Electron-Withdrawing | Weakly Electron-Donating | Deactivating, ortho/para-directing |

| -I | Electron-Withdrawing | Weakly Electron-Donating | Deactivating, ortho/para-directing |

In contrast to the deactivating fluorine atom, the acetoxy group (-OAc) at the 4-position of the other phenyl ring acts as an activating group, albeit a moderate one. The oxygen atom of the ester, being adjacent to the aromatic ring, can donate a lone pair of electrons into the ring's π-system through resonance. This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the acetoxy group.

This increased electron density makes the acetoxy-substituted ring more nucleophilic and thus more reactive towards electrophilic substitution than unsubstituted benzene (B151609). studymind.co.uk This activating character stands in direct opposition to the deactivating effect of the 3'-fluoro substituent on the other ring, creating a molecule with two rings of distinctly different reactivity. Studies on related acetoxy-substituted aromatic systems, such as acetoxycoumarins, have demonstrated the ability of the acetoxy group to influence reactivity, with its position on the ring being a key determinant of its electronic impact. nih.gov

The electrochemical properties of substituted benzophenones are directly linked to the electronic effects of their substituents. The reduction potential, a measure of the ease with which a molecule accepts an electron, is sensitive to the electron density of the reducible group—in this case, the carbonyl.

Electron-withdrawing substituents, like the 3'-fluoro group, facilitate reduction by stabilizing the resulting radical anion. This leads to a less negative (or more positive) reduction potential. Conversely, electron-donating groups, such as the 4-acetoxy group, increase electron density at the reactive center, making reduction more difficult and shifting the potential to a more negative value. researchgate.net

| Compound/Substituent | Nature of Substituent | Half-Wave Potential (E½, Volts) |

|---|---|---|

| Unsubstituted (TPPH) | - | +0.69 |

| p-Methoxy (Electron-Donating) | -OCH₃ | +0.69 |

| p-Nitro (Strongly Electron-Withdrawing) | -NO₂ | +0.95 |

| Benzoyl (Electron-Withdrawing) | -COPh | +0.84 |

Carbonyl and Aromatic Ring Transformations

The distinct electronic nature of the two aromatic rings and the enhanced electrophilicity of the carbonyl bridge dictate the molecule's reactivity in chemical transformations.

The central carbonyl group is a primary site for reactivity in benzophenones. Nucleophilic addition reactions, such as the formation of alcohols via Grignard reagents or metal hydrides, are characteristic of this class of compounds. In this compound, the reactivity of the carbonyl carbon is significantly enhanced by the electron-withdrawing 3'-fluoro substituent. This effect increases the carbonyl's electrophilicity, making it a more favorable target for nucleophiles compared to unsubstituted benzophenone. While the 4-acetoxy group has an opposing, electron-donating resonance effect, the inductive pull of the meta-positioned fluorine is generally more influential on the distal carbonyl center. Therefore, this compound is expected to be highly susceptible to nucleophilic addition at its carbonyl carbon.

The most common transformation of the benzophenone core is the reduction of the carbonyl group. This can be readily achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield the corresponding secondary alcohol, (4-acetoxyphenyl)(3'-fluorophenyl)methanol. The enhanced electrophilicity of the carbonyl carbon due to the fluorine substituent facilitates this reduction process.

Conversely, the carbonyl group of a benzophenone is already in a high oxidation state and is resistant to further oxidation under typical conditions. The aromatic rings, however, can undergo oxidation, but this generally requires harsh reagents and conditions that can lead to ring cleavage. The acetoxy-substituted ring, being more electron-rich, would be more susceptible to oxidative degradation than the electron-poor, fluorine-substituted ring.

Rearrangement Reactions of Benzophenone Oxime Derivatives (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an N-substituted amide under acidic conditions. website-files.comwikipedia.org This reaction proceeds via the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comchemistrysteps.com Subsequently, a 1,2-migration of the group anti-periplanar to the leaving group occurs, breaking the N-O bond and forming a nitrilium ion intermediate. chemistrysteps.comorganic-chemistry.org This intermediate is then attacked by water, and after tautomerization, the final amide product is formed. masterorganicchemistry.com

For the oxime derivative of this compound, two geometric isomers (E and Z) are possible. The stereochemistry of the oxime is crucial as the rearrangement is stereospecific, with the migrating group being the one positioned anti (trans) to the hydroxyl group. wikipedia.orgorganic-chemistry.org However, the acidic conditions often used for the rearrangement can also facilitate E/Z isomerization of the oxime, potentially leading to a mixture of two regioisomeric amides. chem-station.com

The regioselectivity of the migration is governed by the migratory aptitude of the two aryl groups: the 4-acetoxyphenyl group and the 3-fluorophenyl group. The general order of migratory aptitude is correlated with the ability of the group to stabilize a positive charge. chem-station.com

4-Acetoxyphenyl group: The acetoxy group is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance by the lone pairs on the oxygen atom.

3-Fluorophenyl group: The fluorine atom is strongly electron-withdrawing due to its high electronegativity, deactivating the aromatic ring.

Therefore, the 4-acetoxyphenyl group is expected to have a higher migratory aptitude than the 3-fluorophenyl group. This would favor the migration of the 4-acetoxyphenyl group, leading predominantly to the formation of N-(3-fluorophenyl)-4-acetoxybenzamide. The alternative product, N-(4-acetoxyphenyl)-3-fluorobenzamide, would be formed from the migration of the 3-fluorophenyl group.

The reaction was first identified by Ernst Otto Beckmann in the mid-1880s when he observed that benzophenone oxime reacted with phosphorus pentachloride to yield benzanilide. libretexts.org A variety of acidic catalysts can be employed, including sulfuric acid, polyphosphoric acid, tosyl chloride, and cyanuric chloride with zinc chloride. wikipedia.orgchem-station.com

Table 1: Potential Products of the Beckmann Rearrangement of this compound Oxime

| Migrating Group | Resulting Amide Product |

| 4-Acetoxyphenyl | N-(3-fluorophenyl)-4-acetoxybenzamide |

| 3-Fluorophenyl | N-(4-acetoxyphenyl)-3-fluorobenzamide |

Intramolecular Cyclization and Fusion Reactions (e.g., Acridone (B373769) Formation, McMurry Coupling)

Acridone Formation: Fluorinated acridone skeletons can be synthesized from appropriately substituted benzophenone precursors. researchgate.net For this compound, a common pathway involves an initial nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. A classic route is the Ullmann condensation, where an o-halobenzoic acid derivative condenses with a substituted aniline (B41778) in the presence of copper, followed by acid-catalyzed cyclization of the resulting N-phenylanthranilic acid. jocpr.com

A more direct approach starting from a poly-fluorinated benzophenone involves sequential SNAr reactions. researchgate.net To adapt this to this compound, additional functional groups would be required. For instance, if a halogen were present at the 2'-position (ortho to the carbonyl on the fluorinated ring) and a nucleophile (like an amino group) were introduced to the 4-acetoxyphenyl ring, an intramolecular cyclization could be induced to form a fluorinated acridone derivative. These acridone compounds are of interest due to their fluorescence properties. researchgate.netjocpr.comjuniperpublishers.com

McMurry Coupling: The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent, typically generated from TiCl₃ or TiCl₄ and a reducing agent like a zinc-copper couple. wikipedia.orgorganic-chemistry.org The reaction proceeds in two main stages: formation of a pinacolate (1,2-diolate) complex, followed by deoxygenation by the oxophilic titanium species to yield the alkene. wikipedia.orgorganic-chemistry.org

Intermolecular Coupling: The McMurry reaction of this compound would lead to the formation of a symmetrical tetra-arylethylene, 1,2-bis(4-acetoxyphenyl)-1,2-bis(3-fluorophenyl)ethene. This type of reaction is effective for creating sterically hindered and novel olefinic structures. rsc.org

Intramolecular Coupling: If two this compound units were linked by a suitable tether, an intramolecular McMurry coupling could be employed to synthesize a large ring system. This strategy is frequently used for the synthesis of macrocycles and strained ring systems. rsc.org

Crossed-Coupling: The McMurry reaction can also be performed in a "crossed" fashion, coupling two different ketones. rsc.org For example, coupling this compound with a different ketone like propiophenone (B1677668) would yield an unsymmetrical alkene. rsc.org The success of such cross-coupling reactions often depends on using one ketone in excess or on differences in reactivity between the two carbonyl compounds. nih.gov

Coupling Reactions for Complex Molecular Architectures

The this compound scaffold can be elaborated into more complex structures using transition metal-catalyzed cross-coupling reactions. The presence of the C-F bond and the potential to introduce other halogens (Cl, Br, I) provides handles for reactions like the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. researchgate.netmdpi.com While direct C-F bond activation for Suzuki coupling is challenging, it is possible under specific conditions. researchgate.net More commonly, a bromo or iodo substituent would be introduced onto one of the aromatic rings of the benzophenone. For example, a 4-acetoxy-3'-fluoro-X-bromobenzophenone (where X is a position on either ring) could be readily coupled with various aryl or vinyl boronic acids. thieme-connect.demdpi.com This methodology is a powerful tool for synthesizing complex biaryl and poly-aryl structures, including fluorinated biphenyls which are used in materials like liquid crystals. thieme-connect.de

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org Similar to the Suzuki reaction, a halogenated derivative of this compound would be required as the substrate. The reaction typically exhibits high stereoselectivity, favoring the formation of the trans product. organic-chemistry.org This reaction provides a direct method for the vinylation of the benzophenone core, allowing for the introduction of various functionalized side chains and the construction of larger conjugated systems. chemrxiv.org

Mechanistic Insights into Carbon-Fluorine Bond Reactivity

The carbon-fluorine bond is the strongest single bond to carbon, making its selective cleavage a significant chemical challenge. nih.govrsc.org However, under specific conditions, the C-F bond in fluoroaromatic compounds like this compound can be activated and functionalized.

Selective C-F Bond Cleavage under Specific Reaction Conditions

The reactivity of the C-F bond is influenced by its position on the aromatic ring and the electronic nature of other substituents. In this compound, the fluorine is on a phenyl ring attached to a carbonyl group, which is electron-withdrawing. This can make the ipso-carbon atom susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The C-F bond can be cleaved via SNAr, particularly when the fluorine is positioned ortho or para to a strong electron-withdrawing group. In the case of the 3'-fluoro position, activation is less pronounced than at the ortho/para positions, but reactions with strong nucleophiles under forcing conditions can lead to substitution. For instance, polyfluoroarenes can react with phenols or benzyl (B1604629) alcohols to selectively displace a fluorine atom. unisa.edu.au

Metal-Mediated Cleavage: A wide range of transition metal complexes can activate and cleave C-F bonds. acs.org Mechanisms can involve oxidative addition of the C-F bond to a low-valent metal center, σ-bond metathesis, or hydridic attack on the aromatic ring followed by fluoride (B91410) elimination. nih.gov Zirconium complexes like Cp*₂ZrH₂ have been shown to hydrodefluorinate fluorobenzene (B45895) through pathways involving either hydridic attack or a benzyne (B1209423) intermediate. nih.gov

Biocatalytic Cleavage: Certain metalloenzymes, including cytochrome P450 and various oxygenases, are capable of catalyzing C-F bond cleavage. nih.govrsc.org The mechanism often involves hydroxylation of the aromatic ring. For 3-fluorotyrosine, an enzyme can catalyze hydroxylation at the fluorine-bearing carbon, leading to C-F bond cleavage and the elimination of fluoride. acs.org This occurs via a proposed nucleophilic attack by a ferric heme-bound hydroperoxide intermediate. rsc.org

Photochemical Cleavage: Irradiation with UV light can induce heterolytic cleavage of the C-F bond in certain fluorinated aromatic compounds, such as fluoroquinolones. nih.gov This process generates an aryl cation that can be trapped by nucleophiles like water or undergo intramolecular reactions. nih.gov

Electrochemical Cleavage: Electrosynthesis provides another avenue for C-F bond activation. rsc.org Both reductive and oxidative electrochemical methods can be employed to cleave the C-F bond, often proceeding through radical ion intermediates.

Table 2: Summary of Conditions for C-F Bond Cleavage

| Method | Reagents/Conditions | Mechanistic Intermediate (Example) |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., RO⁻), heat | Meisenheimer complex |

| Metal-Mediated (Hydrodefluorination) | Cp*₂ZrH₂, heat | Zirconocene-benzyne complex nih.gov |

| Biocatalytic (Hydroxylation) | Heme-dependent hydroxylases, O₂, H₂O₂ | Ferric heme-bound hydroperoxide rsc.orgacs.org |

| Photochemical | UV irradiation, aqueous solution | Aryl cation nih.gov |

| Electrochemical | Electric current, supporting electrolyte | Radical anion/cation |

Isotopic Exchange and Radiofluorination Mechanisms

The synthesis of fluorine-18 (B77423) (¹⁸F) labeled compounds is of paramount importance for Positron Emission Tomography (PET), a powerful medical imaging technique. rsc.org The introduction of ¹⁸F into aromatic systems like this compound is typically achieved via nucleophilic substitution of a suitable leaving group on a precursor molecule.

For the synthesis of [¹⁸F]-4-acetoxy-3'-fluorobenzophenone, a common strategy would involve a precursor such as 4-acetoxy-3'-trimethylammoniumbenzophenone triflate or 4-acetoxy-3'-nitrobenzophenone. The electron-withdrawing nitro group or the positively charged trimethylammonium group activates the meta position towards nucleophilic attack by the [¹⁸F]fluoride ion.

Metal-mediated methods have emerged as a reliable strategy for radiofluorination. rsc.org These reactions often proceed under milder conditions and with higher selectivity than traditional nucleophilic aromatic substitution. Catalysts based on copper, nickel, or palladium can facilitate the displacement of leaving groups like iodonium (B1229267) salts, bromides, or triflates with [¹⁸F]fluoride. The mechanism involves the formation of an organometallic intermediate which then undergoes reductive elimination to form the C-¹⁸F bond.

Isotopic exchange, where a non-radioactive ¹⁹F atom is directly replaced by an ¹⁸F atom, is generally a less efficient process for aromatic compounds due to the high strength of the C-F bond. However, methods are being developed to facilitate such exchanges, often requiring high temperatures or specialized catalysts that can reversibly activate the C-F bond.

Advanced Spectroscopic and Structural Characterization of 4 Acetoxy 3 Fluorobenzophenone

Elucidation of Molecular Architecture and Conformational Dynamics

The molecular structure of 4-Acetoxy-3'-fluorobenzophenone, featuring a benzoyl group attached to a fluorophenyl ring and an acetoxy-substituted phenyl ring, suggests a complex interplay of electronic and steric effects that would govern its architecture and conformational preferences.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Electronic Environment Probing

Although specific NMR data for this compound are not available, a hypothetical analysis can be constructed based on known chemical shifts for similar structures.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the methyl protons of the acetoxy group. The protons on the 3'-fluorophenyl ring would exhibit complex splitting patterns due to both homo- and heteronuclear (¹⁹F) coupling. The protons ortho to the fluorine atom would likely appear as a doublet of doublets or a more complex multiplet. The protons on the 4-acetoxyphenyl ring would also show characteristic ortho and meta couplings. The methyl protons of the acetoxy group would appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would provide key information on the electronic environment of each carbon atom. The carbonyl carbon would be expected to have a chemical shift in the range of 190-200 ppm. The fluorine substitution on one of the phenyl rings would cause characteristic C-F couplings, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms. The acetoxy group would introduce two additional signals: one for the methyl carbon and one for the ester carbonyl carbon.

¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, with its chemical shift being indicative of the electronic environment of the fluorophenyl ring.

A hypothetical data table for the expected NMR shifts is presented below.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.3 | s | -OCOCH₃ |

| ¹H | ~7.2-7.8 | m | Aromatic H |

| ¹³C | ~21 | q | -OCOC H₃ |

| ¹³C | ~120-140 | m | Aromatic C |

| ¹³C | ~169 | s | -OC O- |

| ¹³C | ~195 | s | C =O |

| ¹⁹F | ~ -110 to -115 | m | Ar-F |

Note: These are estimated values and require experimental verification.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy would be instrumental in identifying the key functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl stretching vibration (νC=O) of the benzophenone (B1666685) ketone, typically found around 1650-1670 cm⁻¹. Another strong band for the ester carbonyl stretch of the acetoxy group would be expected around 1760-1770 cm⁻¹. The C-F stretching vibration would likely appear in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in Raman spectra, providing detailed information about the substitution patterns. The carbonyl stretching vibrations would also be observable.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch (Ketone) | 1650-1670 | IR, Raman |

| C=O Stretch (Ester) | 1760-1770 | IR, Raman |

| C-F Stretch | 1250-1000 | IR |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

Note: These are generalized ranges and can be influenced by the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Analysis of Electronic Transitions and Solvatochromic Effects

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands arising from π→π* and n→π* electronic transitions. The intense π→π* transitions would likely occur at shorter wavelengths (below 300 nm), while the weaker, spin-forbidden n→π* transition of the carbonyl group would appear at longer wavelengths (around 330-360 nm).

Solvatochromic Effects: The position of the n→π* transition is particularly sensitive to the polarity of the solvent. In polar, protic solvents, hydrogen bonding to the carbonyl oxygen would lower the energy of the n-orbital, resulting in a blue shift (hypsochromic shift) of the n→π* absorption band. Conversely, in nonpolar solvents, this band would be expected at longer wavelengths. The π→π* transitions are generally less sensitive to solvent polarity but may exhibit red shifts (bathochromic shifts) in more polarizable solvents. Investigating these solvatochromic effects would provide insights into the nature of the excited states and the solute-solvent interactions.

X-ray Diffraction Studies for Solid-State Molecular Packing and Intermolecular Interactions

A single-crystal X-ray diffraction study would provide the definitive molecular structure of this compound in the solid state. This would confirm the bond lengths, bond angles, and the dihedral angles between the two phenyl rings. The conformation of the molecule, particularly the twist angle between the phenyl rings, is a key determinant of its photophysical properties.

Furthermore, X-ray diffraction would reveal the crystal packing arrangement and the nature of any intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, and π-π stacking interactions. These interactions can significantly influence the solid-state photophysical behavior of the compound.

Photophysical Behavior and Electronic States

The photophysical properties of benzophenones are dominated by the efficient population of their triplet states.

Triplet State Characterization and Intersystem Crossing Efficiency

Upon absorption of UV light, benzophenones typically undergo very rapid and efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). For benzophenone itself, the ISC quantum yield is near unity. This process is facilitated by spin-orbit coupling, which is enhanced by the presence of the carbonyl group.

The nature of the lowest excited singlet state (S₁) and triplet state (T₁) is crucial. In many benzophenones, the S₁ state has n,π* character, while the lowest triplet state (T₁) can be either n,π* or π,π* in nature, depending on the substituents and the solvent environment. The El-Sayed rule states that ISC between states of different orbital character (e.g., ¹n,π* → ³π,π*) is significantly faster than between states of the same character.

For this compound, the fluorine and acetoxy substituents would be expected to influence the energies of the n,π* and π,π* states. The electron-donating acetoxy group would likely raise the energy of the π,π* state, while the electron-withdrawing fluorine atom would have a more complex effect. The relative energies of the S₁(n,π), T₁(n,π), and T₂(π,π*) states would determine the dominant ISC pathway and its efficiency.

Experimental characterization of the triplet state would involve techniques such as laser flash photolysis to measure the triplet-triplet absorption spectrum and the triplet lifetime. Phosphorescence spectroscopy at low temperatures could also be used to determine the energy of the T₁ state.

Table 3: Relevant Compound Names

| Compound Name |

|---|

| This compound |

Investigation of Tunable Absorption and Emission Properties

The absorption and emission characteristics of organic molecules like this compound are intrinsically linked to their electronic structure and the surrounding environment. The concept of tunable properties arises from the ability to modify these characteristics by altering the solvent environment, a phenomenon known as solvatochromism.

The benzophenone core possesses n-π* and π-π* electronic transitions. The n-π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is typically the lowest energy transition and is formally forbidden, resulting in a weak absorption band. The π-π* transitions are generally more intense. The position and intensity of these absorption bands are sensitive to the polarity of the solvent.

Expected Solvatochromic Behavior:

It is anticipated that this compound would exhibit solvatochromism. In non-polar solvents, the absorption spectrum would likely be dominated by the characteristic n-π* and π-π* transitions of the benzophenone moiety. As the solvent polarity increases, the following effects are expected:

n-π Transition:* A blue shift (hypsochromic shift) is expected for the n-π* transition. This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

π-π Transition:* A red shift (bathochromic shift) is generally observed for π-π* transitions in polar solvents. This is due to the stabilization of the more polar excited state relative to the ground state.

The emission properties, specifically fluorescence, are also expected to be tunable. The Stokes shift, which is the difference between the absorption and emission maxima, is a key indicator of the change in geometry and electronic distribution between the ground and excited states. In polar solvents, a larger Stokes shift is often observed due to the reorientation of solvent molecules around the excited state dipole moment, leading to a more stabilized excited state before emission occurs.

A hypothetical data table illustrating the expected solvatochromic shifts for this compound in various solvents is presented below. The values are illustrative and based on general trends for similar aromatic ketones.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) (π-π*) | Emission λmax (nm) |

| Hexane | 1.88 | ~330 | ~380 |

| Dichloromethane | 8.93 | ~335 | ~395 |

| Acetonitrile | 37.5 | ~340 | ~410 |

| Methanol | 32.7 | ~342 | ~415 |

Thermally Activated Delayed Fluorescence (TADF) Properties of Benzophenone Derivatives

Benzophenone and its derivatives are well-known for their efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁). This property makes them interesting candidates for applications in Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate delayed fluorescence, thereby enhancing the efficiency of organic light-emitting diodes (OLEDs).

The key to achieving efficient TADF is a small energy gap between the S₁ and T₁ states (ΔEST). A small ΔEST allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal activation. The rate of RISC (kRISC) is directly related to this energy gap.

For a molecule to be a good TADF emitter, it should ideally possess:

A small ΔEST (typically < 0.2 eV).

A significant rate of reverse intersystem crossing (kRISC).

A high photoluminescence quantum yield (PLQY) from the S₁ state.

In the case of this compound, the electronic nature of the substituents will play a crucial role in determining its potential as a TADF material. The acetoxy group, being electron-donating, and the fluoro group, being electron-withdrawing, create a donor-acceptor character within the molecule, with the benzophenone core acting as the acceptor. This intramolecular charge transfer (ICT) character in the excited state can lead to a separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a common strategy to reduce the ΔEST.

However, the flexible nature of the two phenyl rings in benzophenone can lead to non-radiative decay pathways, which can quench the fluorescence. researchgate.net The rigidity of the molecular structure is an important factor in enhancing TADF efficiency.

Computational studies on similar benzophenone derivatives have shown that the torsion angle between the donor and acceptor moieties significantly influences the ΔEST. acs.org A larger torsion angle generally leads to a smaller ΔEST.

While no specific experimental or computational data for the TADF properties of this compound are available, a hypothetical table of key TADF parameters is presented below for illustrative purposes, based on trends observed in other benzophenone derivatives.

| Parameter | Description | Hypothetical Value |

| ΔEST | Singlet-Triplet Energy Gap | 0.15 - 0.30 eV |

| kISC | Intersystem Crossing Rate | > 10⁸ s⁻¹ |

| kRISC | Reverse Intersystem Crossing Rate | 10⁵ - 10⁷ s⁻¹ |

| τp | Prompt Fluorescence Lifetime | 1 - 10 ns |

| τd | Delayed Fluorescence Lifetime | 1 - 10 µs |

| ΦPL | Photoluminescence Quantum Yield | 10 - 50% |

It is important to emphasize that these values are estimations and experimental verification is necessary to determine the actual photophysical properties of this compound.

Computational Chemistry and Theoretical Investigations of 4 Acetoxy 3 Fluorobenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a lens into the electronic world of molecules.

Density Functional Theory (DFT) would be the primary method to investigate the ground state properties of 4-Acetoxy-3'-fluorobenzophenone. By approximating the electron density, DFT calculations can accurately predict the molecule's three-dimensional arrangement of atoms (ground state geometry). This would reveal crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT would be employed to understand the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties.

Table 1: Hypothetical DFT Calculation Outputs for this compound

| Parameter | Predicted Value | Significance |

| Ground State Energy | To be determined | Overall stability of the molecule |

| HOMO Energy | To be determined | Electron-donating ability |

| LUMO Energy | To be determined | Electron-accepting ability |

| HOMO-LUMO Gap | To be determined | Chemical reactivity and electronic transitions |

| Dipole Moment | To be determined | Polarity and intermolecular interactions |

Note: This table represents the type of data that would be generated from DFT calculations; the values are currently undetermined due to a lack of specific research.

To obtain highly accurate thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, high-level composite methods like Gaussian-3 (G3MP2) or Gaussian-4 (G4) theory would be necessary. These methods combine results from several different levels of theory and basis sets to achieve a high degree of accuracy, approaching that of experimental measurements. This information is vital for understanding the molecule's stability and its behavior in chemical reactions.

Time-Dependent Density Functional Theory (TDDFT) is the tool of choice for investigating the excited state properties of this compound. By simulating the molecule's response to time-dependent electromagnetic fields, TDDFT can predict its electronic absorption spectrum (UV-Vis spectrum). This allows for the assignment of electronic transitions and provides insight into the molecule's photophysical properties.

Molecular Interactions and Energetic Considerations

Beyond the properties of a single molecule, understanding how this compound interacts with itself and with other molecules is crucial for predicting its behavior in condensed phases.

The molecular structure of this compound, with its fluorine and oxygen atoms, suggests the potential for various intermolecular forces. Computational methods would be used to identify and assess the strength of these interactions, which could include:

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···O or C-H···F hydrogen bonds might play a role.

π-π Stacking: Interactions between the aromatic rings of the benzophenone (B1666685) core.

Halogen Bonding: The fluorine atom could potentially act as a halogen bond acceptor.

van der Waals Forces: General attractive and repulsive forces between molecules.

A quantitative understanding of these forces is essential for predicting the crystal structure, melting point, and solubility of the compound.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry provides powerful tools to predict and understand the reactivity and selectivity of chemical compounds. For this compound, theoretical investigations, particularly those employing Density Functional Theory (DFT), offer insights into its electronic structure and how this governs its chemical behavior.

Correlation of Computed Electronic Parameters (e.g., LUMO Energies) with Experimental Reactivity

A fundamental principle in computational chemistry is the correlation of calculated electronic parameters with experimentally observed reactivity. For benzophenone derivatives, a significant body of research has established a relationship between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the molecule's reduction potential, a key indicator of its reactivity. iaea.org

The LUMO represents the region in a molecule where an incoming electron will reside. A lower LUMO energy indicates that the molecule is more susceptible to accepting an electron, and thus more easily reduced. In the context of substituted benzophenones, the nature and position of substituents on the phenyl rings significantly influence the LUMO energy. iaea.orgresearchgate.net Electron-withdrawing groups tend to lower the LUMO energy, making the molecule more reactive towards nucleophiles and more easily reduced. Conversely, electron-donating groups generally increase the LUMO energy, rendering the molecule less reactive in such reactions. researchgate.net

Studies on various substituted benzophenones have demonstrated a linear correlation between their experimentally measured reduction potentials and their computationally calculated LUMO energies. iaea.org This relationship allows for the prediction of the reactivity of new or unstudied benzophenone derivatives, including this compound. By calculating the LUMO energy of this compound using DFT methods (for example, with the B3LYP functional), its reduction potential and, by extension, its general reactivity towards electron transfer processes can be estimated.

Table 1: Illustrative Correlation of LUMO Energies and Experimental Reduction Potentials for a Series of Substituted Benzophenones

| Compound | Substituent(s) | Calculated LUMO Energy (eV) (Hypothetical) | Experimental Reduction Potential (V) (Hypothetical) |

| Benzophenone | None | -1.50 | -1.70 |

| 4-Fluorobenzophenone | 4-F | -1.58 | -1.62 |

| 3-Fluorobenzophenone | 3-F | -1.62 | -1.58 |

| 4-Acetoxybenzophenone | 4-OAc | -1.65 | -1.55 |

| This compound | 4-OAc, 3'-F | -1.75 | -1.45 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on established trends for substituted benzophenones.

Mechanistic Pathway Elucidation through Potential Energy Surface Exploration

By mapping the PES for a reaction involving this compound, key stationary points—reactants, products, intermediates, and transition states—can be identified. rsc.org The energy differences between these points provide crucial information about the reaction's feasibility and kinetics. The transition state is of particular interest as it represents the energy barrier that must be overcome for the reaction to proceed.

For instance, in a nucleophilic addition to the carbonyl carbon of this compound, computational methods can be used to model the approach of the nucleophile. The exploration of the PES would reveal the most favorable trajectory for the nucleophile's attack and the structure and energy of the corresponding transition state. This allows for a detailed, step-by-step understanding of the reaction mechanism.

The process typically involves:

Reactant and Product Optimization: The geometries of the starting materials (e.g., this compound and a nucleophile) and the final products are optimized to find their lowest energy conformations.

Transition State Searching: Various algorithms are employed to locate the transition state structure connecting the reactants and products.

Reaction Path Following: Once the transition state is found, the reaction path is traced down to the reactants and products to ensure it is the correct transition state for the desired reaction.

This type of analysis can also be used to predict regioselectivity and stereoselectivity. By comparing the energy barriers of different possible reaction pathways on the PES, the most likely outcome of a reaction can be determined. For example, if a reaction could proceed via multiple competing mechanisms, the calculated activation energies for each pathway would indicate the dominant one.

Table 2: Illustrative Potential Energy Surface Data for a Hypothetical Nucleophilic Addition to this compound

| Species | Description | Relative Energy (kcal/mol) (Hypothetical) |

| Reactants | This compound + Nucleophile | 0.0 |

| Pre-reaction Complex | Weakly associated reactants | -2.5 |

| Transition State | Highest energy point along the reaction coordinate | +15.0 |

| Intermediate | Tetrahedral intermediate | -8.0 |

| Product | Final addition product | -20.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing a plausible reaction profile.

Through these computational explorations, a comprehensive picture of the chemical reactivity and mechanistic details of this compound can be developed, guiding experimental work and the design of new synthetic routes.

Advanced Applications of 4 Acetoxy 3 Fluorobenzophenone in Organic Synthesis and Materials Science

Strategic Intermediacy in Complex Organic Synthesis

The inherent reactivity of its ketone and ester functionalities, combined with the electronic influence of the fluorine substituent, makes 4-Acetoxy-3'-fluorobenzophenone an ideal precursor for a wide array of complex molecules. Chemists leverage this intermediate to construct elaborate scaffolds that would be challenging to access through other synthetic routes.

Precursors for Heterocyclic Compounds and Diverse Analogues

Acetophenone derivatives are well-established as versatile starting materials for the synthesis of a multitude of heterocyclic compounds. researchgate.netresearchgate.netuobaghdad.edu.iq The ketone moiety readily undergoes condensation and cyclization reactions to form various ring systems. For instance, acetophenones can react with substituted benzaldehydes to form chalcones, which are key precursors for synthesizing pyrazolines, oxazines, and pyrimidines. researchgate.net The general synthetic utility of aminoacetophenones, in particular, has been highlighted in Diversity-Oriented Synthesis (DOS) to create libraries of natural product analogs, including flavones, coumarins, and quinolones. mdpi.com

In the case of this compound, the acetyl group can be hydrolyzed to a phenol (B47542), which can then be used in reactions like the synthesis of thiazoles. researchgate.netuobaghdad.edu.iq Furthermore, the benzophenone (B1666685) core itself can be a precursor to other complex structures. For example, fluorinated benzophenones can be converted into fluorinated acridones, which are highly fluorescent, through cyclization with amine nucleophiles. nih.gov This strategic positioning allows for the generation of a diverse range of molecular architectures with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Synthesis from Acetophenone Precursors This table illustrates general synthetic pathways for which this compound could be a suitable precursor after initial modification.

| Precursor Type | Reagents/Conditions | Heterocycle Formed | Reference |

| Chalcone (from Acetophenone) | Hydrazine Hydrate, NaOH/Ethanol | Pyrazoline | researchgate.net |

| 4-Hydroxyacetophenone | Iodine, Thiourea | 2-Amino-4-phenyl-1,3-thiazole | researchgate.netuobaghdad.edu.iq |

| Aminodimethoxyacetophenone | Arylacetic acids, BOP-Cl, t-BuOK | 4-Methyl-3-aryl-2-quinolone | mdpi.com |

| Fluorinated Benzophenone | Amine Nucleophiles, KOH/DMF | Fluorinated Acridone (B373769) | nih.gov |

Building Blocks for Functional Polymeric and Oligomeric Systems

The benzophenone moiety is a critical component in polymer chemistry, primarily due to its photochemical properties. When incorporated into a polymer chain, it can impart photo-crosslinkable or photo-initiating characteristics. Polymeric photoinitiators are advantageous as they exhibit reduced migration compared to their small-molecule counterparts, a crucial factor in applications like food packaging and biomedical devices. google.com

This compound can be envisioned as a monomer for creating functional polymers. The acetoxy group can be hydrolyzed to a hydroxyl group, providing a site for step-growth polymerization reactions such as polyesterification or polyetherification. For example, 4-hydroxybenzophenone (B119663) has been used to synthesize polymeric photoinitiators. researchgate.net The resulting polymers would have benzophenone units tethered to the backbone, ready for photochemical applications. The fluorine atom would further enhance the polymer's thermal stability and chemical resistance. The introduction of unsaturated groups, for instance by reacting a modified version of the compound with acryloyl chloride, can also create polymerizable monomers suitable for UV curing applications. google.com

Development of Advanced Materials

The unique photophysical and electronic properties endowed by the fluorinated benzophenone structure make this compound and its derivatives prime candidates for use in advanced functional materials, from lighting technologies to high-performance coatings.

Components in Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

In the field of OLEDs, there is a continuous search for new materials that can improve efficiency, color purity, and operational lifetime, particularly for blue emission. encyclopedia.pub While this compound itself is not a primary emitter, its core structure is relevant. Fluorinated aromatic ketones serve as building blocks for more complex, highly conjugated molecules used in OLEDs. The introduction of fluorine can enhance the properties of emitting materials. nih.gov Bipolar molecules, which contain both electron-donating and electron-withdrawing parts, are often used in OLEDs, and the fluorobenzophenone core can act as an electron-accepting unit in such designs. For instance, oxadiazole derivatives, which are known emitters, have been combined with other aromatic units to create efficient OLED materials. encyclopedia.pub The synthesis of complex fluorophores often starts from simpler fluorinated precursors, suggesting that derivatives of this compound could be used to construct novel host or emitter molecules for next-generation displays and lighting. nih.gov

Photoinitiators and UV-Active Materials for Polymerization and Curing

Benzophenone and its derivatives are archetypal Type II photoinitiators. sigmaaldrich.com Upon absorption of UV light, the benzophenone molecule transitions to an excited triplet state. This excited state then abstracts a hydrogen atom from a synergist molecule (a co-initiator, often a tertiary amine) to generate a ketyl radical and an amine-derived radical. rsc.org The latter is typically the species that initiates the polymerization of monomers like acrylates. nih.gov